2-Amino-5-hydroxypyridine hydrochloride
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Overview
Description
2-Amino-5-hydroxypyridine hydrochloride is an organic compound with the chemical formula C5H7ClN2O. It is a white crystalline powder that is soluble in water, alcohol, and acid but insoluble in non-polar solvents. The compound is relatively stable to light and air and has a melting point of about 295-300°C . It is used as an intermediate and reagent in organic synthesis and has potential pharmaceutical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-hydroxypyridine hydrochloride can be carried out by dissolving 2-amino-5-hydroxypyridine in an alcohol solvent, followed by the addition of hydrochloric acid to produce the hydrochloride precipitate. The precipitate is then filtered or centrifuged and washed several times with anhydrous alcohol. The hydrochloride salt obtained is dried at low temperature to yield this compound .
Another method involves a four-step synthesis starting from 2-amino-5-bromopyridine. The steps include:
- Protective reaction with 2,5-hexanedione to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine.
- Methoxylation with sodium methylate to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1yl)pyridine.
- Deprotective reaction with hydroxylamine hydrochloride to produce 2-amino-5-methoxypyridine.
- Demethylation with 95% sulfuric acid to afford 2-Amino-5-hydroxypyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-hydroxypyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Amino-5-hydroxypyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxypyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and function. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxypyridine
- 2-Amino-6-hydroxypyridine
- 2-Amino-5-methoxypyridine
Uniqueness
2-Amino-5-hydroxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups at specific positions allows for unique interactions and reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-aminopyridin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVKEBQUEFKSMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672339 |
Source
|
Record name | 6-Aminopyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856965-37-2 |
Source
|
Record name | 6-Aminopyridin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-hydroxypyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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